(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(phenylmethyl)-
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Overview
Description
(1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(phenylmethyl)- is a heterocyclic compound that contains both benzothiophene and pyrimidine moieties. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(phenylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzothiophene and pyrimidine rings through cyclization reactions.
Substitution Reactions: Introduction of phenyl and phenylmethyl groups via substitution reactions.
Thionation: Conversion of carbonyl groups to thione groups using reagents like Lawesson’s reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could convert thione groups to thiol groups.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate for various diseases.
Biological Probes: Use as a probe to study biological pathways and interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Industry: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(phenylmethyl)- would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds containing the benzothiophene moiety.
Pyrimidine Derivatives: Compounds containing the pyrimidine moiety.
Thione Compounds: Compounds with thione functional groups.
Uniqueness
The uniqueness of (1)Benzothieno(2,3-d)pyrimidine-2(3H)-thione, 5,6,7,8-tetrahydro-4-phenyl-3-(phenylmethyl)- lies in its specific combination of structural features, which may confer unique biological activities or chemical properties not found in other similar compounds.
Properties
CAS No. |
128352-82-9 |
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Molecular Formula |
C23H20N2S2 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
3-benzyl-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thione |
InChI |
InChI=1S/C23H20N2S2/c26-23-24-22-20(18-13-7-8-14-19(18)27-22)21(17-11-5-2-6-12-17)25(23)15-16-9-3-1-4-10-16/h1-6,9-12H,7-8,13-15H2 |
InChI Key |
KFIHUINFCZAGSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N(C(=S)N=C3S2)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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